molecular formula C17H12N4O5 B10894216 (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B10894216
M. Wt: 352.30 g/mol
InChI Key: XRKIMBGMHWEEKG-MDWZMJQESA-N
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Description

(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles and nitro compounds. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of both cyano and nitro functional groups in the molecule suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Lithium aluminum hydride, ethanol

    Substitution: Nitric acid, sulfuric acid for nitration; halogens for halogenation

Major Products Formed

    Reduction of Nitro Groups: Corresponding amines

    Reduction of Cyano Group: Corresponding amine

    Substitution Reactions: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is used as an intermediate in organic synthesis. It can be a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, compounds with nitro and cyano groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, such compounds can be used in the production of dyes, pigments, and polymers. Their reactivity makes them valuable in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and cyano groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a different position of the nitro group.

    (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a different position of the nitro group.

Uniqueness

The unique combination of functional groups in (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE provides distinct reactivity and potential applications compared to its analogs. The specific arrangement of the nitro groups can influence the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C17H12N4O5

Molecular Weight

352.30 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H12N4O5/c1-11-5-6-15(16(7-11)21(25)26)19-17(22)13(10-18)8-12-3-2-4-14(9-12)20(23)24/h2-9H,1H3,(H,19,22)/b13-8+

InChI Key

XRKIMBGMHWEEKG-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)[N+](=O)[O-]

Origin of Product

United States

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